N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide involves intricate organic synthesis techniques, including acylation reactions, amide bond formation, and the use of specific catalysts or reagents to achieve the desired molecular architecture. The synthesis pathway generally emphasizes the functionalization of the benzamide core and the introduction of dimethoxy groups through controlled reactions. For example, the acid-catalyzed O, N-acyl migration presents a method for synthesizing benzamide derivatives, showcasing the complexity and precision required in chemical synthesis processes (Yamamoto et al., 1999).
Molecular Structure Analysis
The molecular structure of N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide reveals insights into its three-dimensional conformation, bond lengths, angles, and the overall geometry of the molecule. Studies involving X-ray crystallography and density functional theory (DFT) calculations provide detailed information on the molecular geometry, highlighting the influence of substituents on the structural parameters and stability of the compound. Molecular modeling and computational chemistry play crucial roles in predicting and confirming the structural characteristics of such compounds (Karabulut et al., 2014).
Chemical Reactions and Properties
N-{2-[(isopropylamino)carbonyl]phenyl}-2,6-dimethoxybenzamide participates in various chemical reactions, illustrating its reactivity and the influence of its functional groups on chemical behavior. Studies on its reactivity, including nucleophilic substitutions, electrophilic additions, and other reaction mechanisms, underscore the compound's utility in synthetic chemistry and the development of new materials or pharmaceuticals. The compound's ability to undergo specific transformations under defined conditions highlights its chemical versatility and potential applications (Elliott et al., 2016).
properties
IUPAC Name |
2,6-dimethoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)20-18(22)13-8-5-6-9-14(13)21-19(23)17-15(24-3)10-7-11-16(17)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFBDXVNNCUQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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